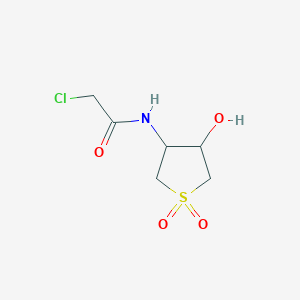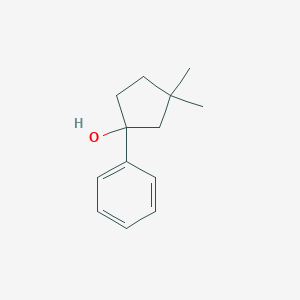
3,3-Dimethyl-1-phenylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-phenylcyclopentan-1-ol is an organic compound with the molecular formula C₁₃H₁₈O It is a cyclopentanol derivative characterized by a phenyl group and two methyl groups attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-phenylcyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,3-Dimethylcyclopentanone with phenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:
Preparation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then added to 3,3-Dimethylcyclopentanone, resulting in the formation of the desired alcohol after hydrolysis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions, utilizing automated reactors to ensure precise control over reaction conditions. The process includes:
- Preparation of the Grignard reagent in large quantities.
- Controlled addition to the ketone substrate.
- Efficient work-up procedures to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-phenylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 3,3-Dimethyl-1-phenylcyclopentanone.
Reduction: 3,3-Dimethyl-1-phenylcyclopentane.
Substitution: Various substituted phenyl derivatives depending on the specific reaction conditions.
Scientific Research Applications
3,3-Dimethyl-1-phenylcyclopentan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of various industrial products.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-phenylcyclopentan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylcyclopentanol: Lacks the phenyl group, resulting in different chemical and biological properties.
1-Phenylcyclopentanol: Lacks the two methyl groups, affecting its steric and electronic characteristics.
3-Phenylcyclopentanol: The position of the phenyl group is different, leading to variations in reactivity and applications.
Uniqueness
3,3-Dimethyl-1-phenylcyclopentan-1-ol is unique due to the presence of both the phenyl and dimethyl groups on the cyclopentane ring. This combination imparts distinct steric and electronic properties, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3,3-dimethyl-1-phenylcyclopentan-1-ol |
InChI |
InChI=1S/C13H18O/c1-12(2)8-9-13(14,10-12)11-6-4-3-5-7-11/h3-7,14H,8-10H2,1-2H3 |
InChI Key |
RMZLAQPRYKURJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1)(C2=CC=CC=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


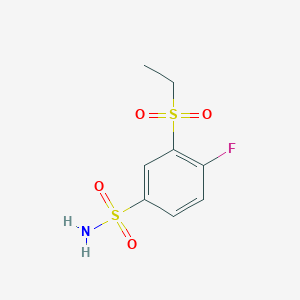
![[(3-Chloropyridin-2-yl)amino]acetic acid](/img/structure/B13199198.png)

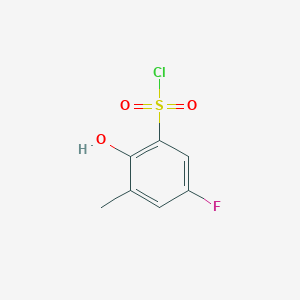
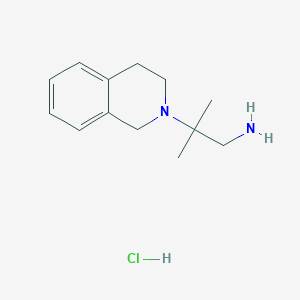

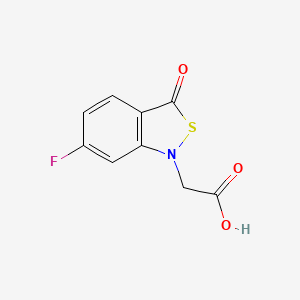

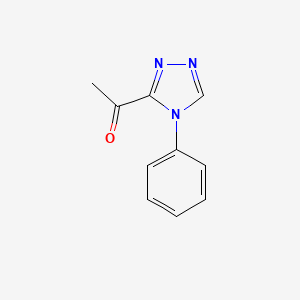
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid](/img/structure/B13199263.png)
![N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B13199275.png)
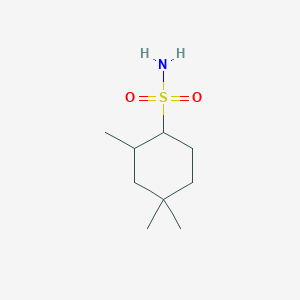
![Ethyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13199287.png)
